tert-butyl 2-(4-((1H-pyrrol-1-yl)methyl)phenyl)acetate
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Overview
Description
Tert-butyl 2-(4-((1H-pyrrol-1-yl)methyl)phenyl)acetate is an organic compound that features a tert-butyl ester group and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-((1H-pyrrol-1-yl)methyl)phenyl)acetate can be achieved through a multi-step process. One common method involves the reaction of acetophenone with trimethylacetaldehyde in the presence of tosylmethyl isocyanide (TosMIC) and a mild base such as lithium hydroxide monohydrate (LiOH·H₂O). This one-pot synthesis is efficient and yields good results .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-((1H-pyrrol-1-yl)methyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring due to the presence of the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Tert-butyl 2-(4-((1H-pyrrol-1-yl)methyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-((1H-pyrrol-1-yl)methyl)phenyl)acetate involves its interaction with molecular targets in biological systems. The pyrrole moiety can engage in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-((E)-but-1-en-3-yl)phenylacetate: Another compound with a tert-butyl ester group and an aromatic ring.
Tert-butyl (4R,6R)-6-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-ethyl)-2,2-dimethyl-1,3-dioxane-4-acetate: Features a similar ester group but with different substituents on the aromatic ring.
Uniqueness
Tert-butyl 2-(4-((1H-pyrrol-1-yl)methyl)phenyl)acetate is unique due to the presence of the pyrrole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl 2-[4-(pyrrol-1-ylmethyl)phenyl]acetate |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)12-14-6-8-15(9-7-14)13-18-10-4-5-11-18/h4-11H,12-13H2,1-3H3 |
InChI Key |
WGNYJKGJQACUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN2C=CC=C2 |
Origin of Product |
United States |
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